2-(But-3-yn-1-yl)cyclopentan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-but-3-ynylcyclopentan-1-ol |
InChI |
InChI=1S/C9H14O/c1-2-3-5-8-6-4-7-9(8)10/h1,8-10H,3-7H2 |
InChI Key |
VGUXOZZEECNVLE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1CCCC1O |
Origin of Product |
United States |
Synthetic Methodologies for 2 but 3 Yn 1 Yl Cyclopentan 1 Ol and Analogous Structures
Alkynylation Strategies for Alcohol Synthesis
Alkynylation, the addition of a terminal alkyne to a carbonyl group, stands as a fundamental method for synthesizing propargylic alcohols. wikipedia.org This transformation results in the formation of a new carbon-carbon bond and a stereocenter at the alcohol position, making asymmetric variants particularly valuable. wikipedia.orgillinois.edu
Asymmetric Addition of Acetylides to Carbonyl Precursors
The enantioselective addition of acetylides to aldehydes and ketones is a powerful tool for creating chiral propargylic alcohols. illinois.edu This approach typically involves the use of a chiral ligand to control the stereochemical outcome of the reaction. wikipedia.org The resulting enantioenriched alcohols are significant building blocks in the synthesis of complex molecules and natural products. illinois.edunih.gov
Metal-Catalyzed Alkynylation of Aldehydes and Ketones
A variety of transition metals, including zinc, copper, rhodium, and palladium, have been employed to catalyze the asymmetric addition of alkynes to carbonyl compounds. wikipedia.orgwikipedia.orgacs.orgacs.org These catalytic systems often utilize chiral ligands to create a chiral environment, thereby directing the addition to a specific face of the carbonyl group and yielding a particular enantiomer of the alcohol. wikipedia.org For instance, metal cation-exchanged montmorillonites have been shown to be effective catalysts for the alkylation of aromatic compounds with aldehydes and ketones. rsc.org Furthermore, transition-metal-catalyzed C-alkylation of ketones with alcohols through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism presents an environmentally benign alternative to traditional alkylating agents, producing water as the only byproduct. nih.gov
The general mechanism for the addition of nucleophiles to aldehydes and ketones involves two key steps: the addition of the nucleophile to the carbonyl carbon, followed by protonation of the resulting negatively charged oxygen. masterorganicchemistry.com
Table 1: Examples of Metal-Catalyzed Alkynylation
| Catalyst System | Carbonyl Substrate | Alkyne | Product | Enantiomeric Excess (ee) | Reference |
| In(III)/BINOL | Various Aldehydes | Terminal Alkynes | Propargyl Alcohols | High | organic-chemistry.org |
| Zn(OTf)₂ / (+)-N-methylephedrine | Aldehydes | Terminal Alkynes | Propargyl Alcohols | High | organic-chemistry.org |
| Ti(Oi-Pr)₄ / BINOL | Aldehydes | Alkynylzinc reagents | Propargyl Alcohols | High | illinois.edu |
| Cu(I)OTf / Pybox ligands | Imines | Terminal Alkynes | Propargylic Amines | High | researchgate.net |
This table is for illustrative purposes and does not represent an exhaustive list.
Utilization of Specific Alkynyl Reagents (e.g., Magnesium Acetylides, TMS-EBX)
Specific alkynylating agents play a crucial role in these synthetic strategies. Magnesium acetylides , for example, are utilized in asymmetric catalysis for the synthesis of important chiral scaffolds. rsc.orgrsc.org
1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TMS-EBX) is a hypervalent iodine reagent that has emerged as a powerful tool for the electrophilic alkynylation of various nucleophiles, including ketones. rsc.orgrsc.org This reagent allows for the α-alkynylation of ketones under mild, metal-free conditions. rsc.org The reaction of TMS-EBX with ketones in the presence of a base like potassium t-butoxide (t-BuOK) and a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) yields α-alkynylated carbonyl compounds. rsc.orgepfl.ch Subsequent reduction of the resulting alkynylated ketone, for instance with sodium borohydride (B1222165) (NaBH₄), can furnish the desired propargylic alcohol. epfl.ch
Barbier-Type Reactions for Propargylic Alcohol Formation
The Barbier reaction offers an alternative one-pot approach to the synthesis of propargylic alcohols. alfa-chemistry.com This reaction involves the in situ generation of an organometallic species from an alkyl halide and a metal, which then reacts with a carbonyl compound present in the same reaction vessel. alfa-chemistry.comwikipedia.org For the synthesis of propargylic alcohols, a propargyl halide is typically used.
Metals such as zinc, indium, and samarium are commonly employed in Barbier-type reactions. wikipedia.orgmdpi.commdpi.com The regioselectivity of the reaction, yielding either a propargylic alcohol or an allenic alcohol, is influenced by factors like the substituents on the propargyl halide, the nature of the carbonyl compound, the solvent, and the metal used. mdpi.com For instance, zinc-mediated Barbier reactions of unsubstituted propargyl halides generally lead to the selective formation of propargylic alcohols. mdpi.com
Intramolecular Cyclization Approaches
Intramolecular reactions provide an elegant pathway to cyclic structures from acyclic precursors. In the context of synthesizing analogs of 2-(but-3-yn-1-yl)cyclopentan-1-ol, intramolecular cyclization of alkynyl alcohols is a relevant strategy.
Hydroalkoxylation/Cyclization of Alkynyl Alcohols
Intramolecular hydroalkoxylation involves the addition of an alcohol moiety across a carbon-carbon triple bond within the same molecule, leading to the formation of a cyclic ether. Lanthanide-based catalysts, such as Ln[N(SiMe₃)₂]₃ (where Ln can be La, Sm, Y, Lu), have proven to be highly effective precatalysts for the rapid and selective intramolecular hydroalkoxylation/cyclization of primary and secondary alkynyl alcohols. acs.orgnih.govacs.org These reactions typically proceed via an exo-selective pathway to form exocyclic enol ethers. acs.orgnih.gov
The reaction rates are sensitive to steric effects, with terminal alkynyl alcohols cyclizing significantly faster than internal ones. acs.orgnih.gov Mechanistic studies suggest a turnover-limiting step involving the insertion of the carbon-carbon triple bond into the lanthanide-oxygen bond. acs.orgnih.gov
Table 2: Lanthanide-Catalyzed Intramolecular Hydroalkoxylation
| Catalyst Precursor | Substrate Type | Product Type | Selectivity | Reference |
| Ln[N(SiMe₃)₂]₃ | Primary/Secondary Alkynyl Alcohols | Exocyclic Enol Ethers | Exo-selective | acs.orgnih.gov |
| Ln[N(SiMe₃)₂]₃ | Internal Alkynyl Alcohols | Furans/Benzofurans | High E-selectivity | acs.org |
This table summarizes general findings from the cited literature.
Carbocyclization Cascades
Carbocyclization cascades are powerful synthetic strategies that allow for the rapid construction of complex cyclic frameworks from simpler acyclic precursors in a single operational step. These reactions typically involve the formation of multiple carbon-carbon bonds.
The alkynyl Prins reaction is a carbocyclization process that involves the reaction of an aldehyde (or a derivative like a ketal) with an alkynyl alcohol. nih.gov This reaction is typically promoted by a Brønsted or Lewis acid. The acid catalyzes the formation of an oxocarbenium ion from the aldehyde, which is then attacked by the alkyne in an intramolecular fashion, leading to a vinyl cation intermediate. This intermediate is subsequently trapped to form the cyclic product. nih.govbeilstein-journals.org
This methodology enables the synthesis of a wide range of fused and polycyclic systems. nih.govrsc.org For example, an acid-catalyzed cascade featuring the condensation of an alcohol with an aldehyde, followed by an intramolecular coupling involving the alkyne, an oxocarbenium ion, and an arene, can produce fused heterotricycles. rsc.org The diastereoselectivity of the cascade can be influenced by the steric bulk of the reactants. For instance, the reaction of a secondary alcohol with an aldehyde featuring a bulky isopropyl group proceeds with higher diastereoselectivity compared to one with a smaller methyl group. nih.gov
A highly diastereoselective three-component coupling reaction provides an efficient route to densely functionalized cyclopentanol (B49286) derivatives. fgcu.edunih.gov This method involves the reaction of magnesium acetylides, silyl (B83357) glyoxylates, and nitroalkenes. The cascade is initiated by the addition of the acetylide to the silyl glyoxylate, which triggers a Kuwajima-Reich rearrangement to form a key silyloxyallene intermediate. fgcu.edu This allene (B1206475) then participates in a vinylogous Michael addition with the nitroalkene. fgcu.edunih.gov
The resulting tetrasubstituted silyloxyallene is a versatile intermediate that can be converted into functionalized cyclopentenols through a subsequent Lewis acid-assisted intramolecular Henry (nitro-aldol) cyclization. fgcu.edunih.gov The diastereoselectivity of the initial three-component coupling can be substrate-dependent, with some combinations providing excellent diastereomeric ratios. fgcu.edu The resulting cyclopentenol (B8032323) products contain functionality that allows for further synthetic elaboration. nih.gov
Table 2: Substrate Scope in Three-Component Coupling for Cyclopentanol Precursors This is an interactive table. Click on the headers to sort.
| Acetylide (R¹) | Nitroalkene (R²) | Product Type | Diastereomeric Ratio | Reference |
|---|---|---|---|---|
| Phenylacetylide | β-Nitrostyrene | Silyloxyallene | >20:1 | fgcu.edu |
| 1-Hexynyl | (E)-1-Nitro-2-phenylethene | Silyloxyallene | 3:1 | fgcu.edu |
| (Trimethylsilyl)acetylide | (E)-3-Nitro-2-butene | Silyloxyallene | >20:1 | fgcu.edu |
| Phenylacetylide | (E)-2-Nitro-3-phenylprop-1-ene | Silyloxyallene | 11:1 | fgcu.edu |
A divergent coupling reaction catalyzed by cobalt-diphosphine complexes offers a pathway to multisubstituted cyclopentenol derivatives from cyclopropanols and internal alkynes. elsevierpure.comnih.gov This process involves the strain-driven ring-opening of the cyclopropanol (B106826) to form a cobalt homoenolate intermediate. elsevierpure.comresearchgate.net
The reaction pathway is exquisitely controlled by the choice of solvent. In a non-coordinating solvent like toluene, the reaction favors a [3+2] annulation pathway. This involves the insertion of the alkyne into the cobalt homoenolate, followed by an intramolecular addition of the resulting alkenylcobalt species to the carbonyl group, yielding a 1,2,3-trisubstituted cyclopentenol. nih.govresearchgate.net In contrast, using a coordinating solvent like 1,2-dimethoxyethane (B42094) (DME) switches the selectivity to favor protodemetalation, which results in the formation of a linear β-alkenyl ketone instead of the cyclic product. elsevierpure.com The [3+2] annulation generally proceeds with good to excellent regioselectivity and high syn-selectivity. nih.gov
Table 3: Solvent-Controlled Chemoselectivity in Cobalt-Catalyzed Coupling of Cyclopropanols and Alkynes This is an interactive table. Click on the headers to sort.
| Solvent | Major Product | Reaction Type | Catalyst System | Reference |
|---|---|---|---|---|
| Toluene | Multisubstituted Cyclopentenol | [3+2] Annulation | Co(acac)₂/dppe | elsevierpure.comnih.gov |
| 1,2-Dimethoxyethane (DME) | β-Alkenyl Ketone | β-Alkenylation | Co(acac)₂/dppe | elsevierpure.comnih.gov |
| Dioxane | Multisubstituted Cyclopentenol | [3+2] Annulation | Co(acac)₂/dppe | researchgate.net |
Ring Transformation and Rearrangement Methods
Ring transformation and rearrangement reactions offer powerful tools for the construction of complex cyclic architectures from simpler starting materials. These methods often involve the strategic cleavage and formation of carbon-carbon bonds, leading to the desired cyclopentanol core.
Enyne Metathesis for Vinylcyclopentenol Synthesis from Alkynyloxiranes
Enyne metathesis is a robust, ruthenium-catalyzed reaction that reorganizes the bonds between an alkyne and an alkene to form a 1,3-diene. organic-chemistry.orgwikipedia.org This methodology can be applied intramolecularly, in a process known as ring-closing enyne metathesis (RCEYM), to construct cyclic structures. wikipedia.orguwindsor.ca The synthesis of vinylcyclopentenols from alkynyloxiranes serves as a key example of this strategy's utility. organic-chemistry.org
The reaction is believed to proceed through a metal carbene intermediate. wikipedia.org In the catalytic cycle, the ruthenium catalyst initially reacts with the alkene portion of the enyne substrate to form a metallacyclobutane. This intermediate then undergoes a retro [2+2] cycloaddition to generate a new metal carbene and release the terminal portion of the original alkene. This new carbene then interacts with the alkyne moiety, leading to the formation of a vinyl carbene after passing through another metallacyclobutane intermediate. An intramolecular reaction with the tethered alkene completes the ring closure and regenerates the catalyst for subsequent cycles. organic-chemistry.org While an "ene-then-yne" pathway is often favored, an "alkyne-then-ene" mechanism can also be operative. organic-chemistry.orgwikipedia.org The formation of the conjugated diene system within the newly formed ring provides a thermodynamic driving force for the reaction. wikipedia.org
The application of enyne metathesis has proven effective in the synthesis of a wide array of carbo- and heterocyclic compounds, including those with five- to nine-membered rings. mdpi.com Its power has been demonstrated in the total synthesis of complex natural products. mdpi.comuwindsor.ca
Radical Strategies for Cyclic Alcohol Construction (e.g., β-substituted cycloalcohols via 1,2-Silyl Transfer)
Radical chemistry provides a unique avenue for the construction of cyclic alcohols. One notable strategy involves the generation of alkoxyl radicals and their subsequent reactions. nih.gov While 1,5-hydrogen atom transfer (HAT) is a common pathway for alkoxyl radicals, the introduction of a silyl group at the α-position can steer the reactivity towards a 1,2-silyl transfer (SiT). researchgate.netnih.gov This process generates a carbon-centered radical that can then participate in bond-forming reactions. nih.gov
This approach has been successfully employed for the diastereoselective synthesis of β-substituted cyclopentanols and cyclobutanols. nih.gov The key to this transformation is favoring the radical 1,2-silyl transfer over a competing cyclization of the alkoxyl radical onto a tethered olefin. nih.gov This methodology demonstrates broad substrate scope, allowing for the creation of various α-functionalized products from alcohol substrates. researchgate.net The generated carbon radicals from the 1,2-SiT can be trapped in various ways, including in radical substitution reactions to form α-alkoxylimino alcohols. nih.gov
The use of a 1,2-silyl transfer strategy offers advantages over the direct generation of α-carbon radicals from the oxidation of the α-C–H bond of alcohols. These benefits include the tolerance of various functional groups, such as intramolecular hydroxyl groups, and the ability to use the silyl alcohol as the limiting reagent. nih.gov
Ring Expansions of Alkynyl Cyclopentanols
Ring expansion reactions provide a powerful method for accessing larger ring systems from smaller, more readily available precursors. For instance, the ring expansion of alkynyl cyclopropanes has been developed to synthesize highly substituted cyclobutenes. nih.govrsc.org This particular transformation proceeds through a tandem process involving a copper-catalyzed cycloaddition of the alkyne with an arylsulfonyl azide (B81097) to form a triazole intermediate. This is followed by a silver-catalyzed carbene formation and subsequent ring expansion of the resulting cyclopropyl (B3062369) carbene. nih.govrsc.org
More broadly, gold(I) catalysts have been shown to be effective in promoting the enantioselective ring expansions of allenyl cyclopropanols and cyclobutanols. nih.gov These reactions yield cyclobutanones and cyclopentanones that bear vinyl-substituted quaternary chiral centers with high enantiomeric excesses. nih.gov The chiral induction is achieved through the use of chiral bifunctional phosphine (B1218219) ligands in a process of asymmetric gold-ligand cooperation. nih.gov This methodology is notable for its low catalyst loading and mild reaction conditions. nih.gov
Hydrofunctionalization and Cycloaddition Reactions
Hydrofunctionalization and cycloaddition reactions represent another important class of synthetic methods for constructing the this compound framework. These reactions involve the addition of atoms or groups across a double or triple bond, or the joining of two or more unsaturated molecules to form a cyclic product.
Palladium-Catalyzed Enantioselective Hydroalkynylation of Cyclopropenes
A significant advancement in the synthesis of alkynylated cyclic structures is the palladium-catalyzed enantioselective hydroalkynylation of achiral cyclopropenes. nih.govnih.gov This method provides a direct and atom-economical route to a wide variety of enantiomerically enriched alkynylated cyclopropanes. acs.org The reaction utilizes a combination of a palladium catalyst, such as Pd(acac)₂, and a chiral ligand, with (R)-DM-BINAP being particularly effective, to achieve high diastereo- and enantioselectivities. nih.govacs.orgtechnion.ac.il
The reaction tolerates a range of functional groups on the terminal alkyne, including esters, ferrocene, pyridine, and acetals. nih.gov This user-friendly method is robust and can be performed under mild conditions, often outside of a glovebox, which is an advantage over some other organometallic reactions. nih.govacs.org The resulting alkynylcyclopropane products are obtained in good to excellent yields and with high levels of stereocontrol. acs.org
Zirconium(IV) Chloride-Promoted [3+2] Cycloaddition for Cyclopentanols
Zirconium(IV) chloride (ZrCl₄) is a versatile Lewis acid catalyst that can promote a variety of organic transformations. researchgate.netresearchgate.net While specific examples of ZrCl₄-promoted [3+2] cycloadditions for the direct synthesis of this compound are not detailed in the provided context, ZrCl₄ is known to catalyze reactions that could be adapted for this purpose. For instance, it effectively catalyzes the nucleophilic opening of epoxides by amines to produce β-amino alcohols, demonstrating its ability to activate cyclic ethers. researchgate.net It also promotes the addition of carbamates to α,β-unsaturated ketones. researchgate.net These examples highlight the potential of ZrCl₄ to facilitate the formation of five-membered rings through cycloaddition or related pathways.
Rhodium-Catalyzed Hydroacylation Towards Cyclopentanones (as related cyclic structures)
The synthesis of five-membered rings, such as the cyclopentanol moiety in the target molecule, is a cornerstone of organic synthesis. Cyclopentanones, which are direct precursors to cyclopentanols via reduction, can be efficiently synthesized through rhodium-catalyzed intramolecular hydroacylation. This method involves the cyclization of unsaturated aldehydes and serves as a powerful tool for creating analogous cyclic structures. ingentaconnect.combenthamdirect.com
Rhodium(I) complexes, particularly Wilkinson's complex, are effective catalysts for the intramolecular hydroacylation of unsaturated aldehydes, leading to cyclopentanone (B42830) derivatives. ingentaconnect.combenthamdirect.comacs.org This transformation is highly diastereoselective and has been employed in the synthesis of numerous biologically active molecules. ingentaconnect.combenthamdirect.com The reaction mechanism is thought to involve the oxidative addition of the aldehyde's C-H bond to the Rh(I) center, forming a Rh(III) acyl hydride intermediate. organic-chemistry.org This is followed by migratory insertion of the alkene into the rhodium-hydride bond and subsequent reductive elimination to yield the cyclopentanone product and regenerate the Rh(I) catalyst. organic-chemistry.orgacs.org
A notable advancement in this area is the rhodium-catalyzed intramolecular trans-hydroacylation of 4-alkynals to produce cyclopentenones. organic-chemistry.orgnih.gov This method, utilizing catalysts like [Rh(dppe)]₂(BF₄)₂, offers a versatile route to functionalized five-membered rings that are precursors to saturated cyclopentanol systems. organic-chemistry.org The scope of this reaction is broad, accommodating various substituents on the alkyne. organic-chemistry.org The development of asymmetric variants, using rhodium complexes with chiral ligands, allows for the enantioselective synthesis of cyclopentanones, a critical consideration for producing specific stereoisomers of complex molecules. ingentaconnect.combenthamdirect.com
Research has focused on expanding the utility of this reaction, including the intermolecular hydroacylation of keto amides and isatins using non-chelating aldehydes, which broadens the range of accessible ketone structures. nih.gov These protocols often employ bidentate, electron-rich phosphine ligands to achieve high activity and selectivity. nih.gov
Table 1: Examples of Rhodium-Catalyzed Cyclopentanone Synthesis
| Catalyst System | Substrate Type | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Wilkinson's Complex [RhCl(PPh₃)₃] | Unsaturated Aldehydes (e.g., 4-pentenals) | Cyclopentanones | Highly diastereoselective cyclization. ingentaconnect.combenthamdirect.com | ingentaconnect.combenthamdirect.com |
| [Rh(dppe)]₂(BF₄)₂ | 4-Alkynals | Cyclopentenones | Unusual trans addition of rhodium hydride to the alkyne. organic-chemistry.org | organic-chemistry.org |
| Cationic Rh(I) with dcpp ligand | α-Keto Amides and Isatins | Functionalized Ketones | Intermolecular hydroacylation with non-chelating aldehydes. nih.gov | nih.gov |
| Rhodium complex with optically active ligands | Unsaturated Aldehydes | Chiral Cyclopentanones | Enantioselective cyclization for asymmetric synthesis. ingentaconnect.combenthamdirect.com | ingentaconnect.combenthamdirect.com |
Green Chemistry Approaches in Cyclopentanol Synthesis
The synthesis of cyclopentanols and related structures is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. numberanalytics.comjocpr.com This involves designing reactions that are more efficient, generate less waste, and utilize safer materials.
Principles of Atom Economy and Waste Reduction in Methodology Development
A central tenet of green chemistry is atom economy , a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comnumberanalytics.comrsc.orgwordpress.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste at the molecular level. wordpress.comacs.org Unlike reaction yield, which measures the amount of product obtained, atom economy reflects the intrinsic efficiency of the underlying transformation. primescholars.com
Strategies to improve atom economy in the synthesis of cyclopentanol precursors include:
Addition and Rearrangement Reactions: These reaction types are inherently atom-economical as they incorporate all reactant atoms into the final product. acs.org The Diels-Alder reaction is a classic example of a highly atom-efficient reaction. primescholars.com
Catalysis: The use of catalytic reagents, as opposed to stoichiometric ones, is a cornerstone of green chemistry. numberanalytics.com Catalysts increase reaction efficiency, can enable reactions under milder conditions, and are only required in small amounts, significantly improving atom economy and reducing waste. numberanalytics.comjocpr.com Rhodium-catalyzed hydroacylation is an example of a catalytic process that is more atom-economical than many classical named reactions. rsc.org
Traditional organic syntheses can generate substantial waste, but by prioritizing atom economy, chemists can design more sustainable and cost-effective processes. numberanalytics.com
Development of Solvent-Free and Aqueous-Phase Reactions
Solvents are a major contributor to chemical waste. Consequently, developing solvent-free reactions or using environmentally benign solvents like water are key areas of green chemistry research. numberanalytics.comprimescholars.com
Solvent-Free Reactions: Performing reactions without a solvent can eliminate a significant source of waste, simplify purification procedures, and sometimes enhance reaction rates. numberanalytics.com For instance, the aldol (B89426) condensation of cyclopentanone, a key reaction for building larger molecules from cyclopentanol precursors, has been successfully carried out under solvent-free conditions using modified natural clay-based catalysts. mdpi.comresearchgate.net In one study, a conversion of 85.53% was achieved at 150 °C. mdpi.comresearchgate.net
Aqueous-Phase Reactions: Water is an attractive solvent due to its low cost, non-flammability, and low environmental impact. The conversion of biomass-derived furfural (B47365) into cyclopentanol and cyclopentanone has been effectively demonstrated in an aqueous medium. nih.govfrontiersin.orgfrontiersin.orgrsc.org For example, the hydrogenation-rearrangement of furfural to cyclopentanol has been achieved with high selectivity (89.1%) in water using a Ru-Mo/CNT catalyst. nih.govfrontiersin.orgfrontiersin.org The use of water as a solvent is particularly relevant for the conversion of biomass, which is often processed as an aqueous stream. higfly.eu
Utilization of Sustainable Catalytic Systems (e.g., Non-Precious Metals, Biocatalysis)
While precious metals like rhodium and palladium are highly effective catalysts, their high cost and limited availability are significant drawbacks. wur.nl A major goal of green chemistry is to replace them with more sustainable and earth-abundant alternatives. acs.org
Non-Precious Metal Catalysts: There is growing interest in using first-row transition metals such as nickel, copper, and iron as catalysts. acs.orgnih.gov These metals are more abundant and less expensive. For example, a Ni-Cu bimetallic catalyst supported on a metal-organic framework (MOF-5) has been shown to be highly effective for the selective hydrogenation of furfural to cyclopentanone, achieving 96% yield. acs.org Similarly, a Ni-Co bimetallic catalyst on a lignin-derived activated carbon support achieved a 94.1% selectivity for cyclopentanol from furfural. rsc.org Iron and copper-based catalysts have also been explored for various organic transformations. acs.orgnih.gov
Biocatalysis: The use of enzymes or whole microorganisms as catalysts offers a highly sustainable alternative to traditional chemical catalysis. numberanalytics.com Biocatalytic reactions are typically performed in water under mild conditions, are highly selective, and can reduce waste generation. While specific biocatalytic routes to this compound are not detailed, the principles of biocatalysis represent a frontier in the green synthesis of complex chiral alcohols.
Table 2: Green and Sustainable Catalytic Systems for Cyclopentanol/one Synthesis
| Catalyst System | Reaction | Solvent | Key Advantage | Reference |
|---|---|---|---|---|
| Ru-Mo/CNT | Furfural to Cyclopentanol | Water | High selectivity (89.1%) in an aqueous phase. nih.govfrontiersin.org | nih.govfrontiersin.org |
| Ni-Cu@MOF-5 | Furfural to Cyclopentanone | Water | High yield (96%) using non-precious metals. acs.org | acs.org |
| Ni-Co/ELAC | Furfural to Cyclopentanol | Water | High selectivity (94.1%) with non-precious metals on a biomass-derived support. rsc.org | rsc.org |
| SO₃H-APG (Clay-based) | Cyclopentanone Aldol Condensation | Solvent-Free | Eliminates solvent waste in a key C-C bond-forming reaction. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
Reactivity and Mechanistic Studies of 2 but 3 Yn 1 Yl Cyclopentan 1 Ol and Analogs
Fundamental Reaction Pathways
The strategic placement of a hydroxyl group and a terminal alkyne within the same molecule opens up a variety of reaction manifolds. The following sections delve into the core mechanistic principles that govern the reactivity of 2-(but-3-yn-1-yl)cyclopentan-1-ol and related structures.
The formation of new carbon-carbon bonds via alkynylation is a cornerstone of organic synthesis. In the context of molecules like this compound, the terminal alkyne provides a reactive handle for coupling reactions. A common strategy involves the deprotonation of the terminal alkyne to form a potent nucleophile, which can then attack an electrophilic carbon center.
One of the most significant applications of this principle is the ring-opening of epoxides. While stoichiometric methods have long been employed, recent research has focused on developing catalytic systems to achieve this transformation under milder conditions. emory.edu For instance, the use of a diethylzinc (B1219324) promoter in conjunction with specifically designed pentadentate ligands has shown promise in catalyzing the reaction between terminal alkynes and epoxides, leading to the formation of homopropargylic alcohols. emory.edu The proposed mechanism often involves a dual activation strategy where the ligand and metal center work in concert to activate both the epoxide and the alkyne. emory.edu
Dealkenylative alkynylation represents a more recent and innovative approach to C-C bond formation. This method involves the generation of an alkyl radical from an alkene via a Criegee ozonolysis followed by Fe(II)-mediated reduction of the resulting hydroperoxide. nih.gov The alkyl radical then reacts with an alkynyl radical donor to forge the new carbon-carbon bond. nih.gov
Metal-catalyzed cyclizations of enynes, molecules containing both an alkene and an alkyne, are powerful methods for the construction of carbo- and heterocyclic ring systems. sioc-journal.cn The compound this compound can be considered an analog of 1,6-enynes, where the cyclopentanol (B49286) ring can be thought of as a substituted alkene equivalent in certain cyclization manifolds. The mechanisms of these reactions are often complex and have been the subject of extensive experimental and computational studies.
A common mechanistic feature is the insertion of the alkyne into a metal-hydride or metal-carbon bond. researchgate.net In many palladium-catalyzed cyclizations of 1,6-enynes, the reaction is initiated by nucleopalladation of the alkyne. sioc-journal.cn This can involve hydropalladation, carbopalladation, or other related processes. sioc-journal.cn Density functional theory (DFT) calculations have been instrumental in elucidating the intricate details of these pathways. For example, in platinum-catalyzed cyclizations, a cyclopropyl (B3062369) platinacarbene complex has been identified as a key intermediate. nih.gov
In the context of nickel-catalyzed reactions, a Ni(0)-Ni(II) catalytic cycle is often proposed. researchgate.net This cycle can commence with an oxidative cyclometallation, followed by steps such as β-hydrogen elimination. researchgate.net The stereochemistry of the resulting products is often dictated by the geometry of the intermediate metallacycles.
The nature of the metal catalyst and the reaction conditions can lead to divergent reaction pathways. For instance, with PtCl2, 1,6-enynes can react with alcohols to form carbocycles with alkoxy side chains, proceeding through an anti-attack of the alkene onto a (η2-alkyne)platinum complex. nih.gov In contrast, in non-nucleophilic solvents, the same catalyst can promote cycloisomerization via a platinacyclopentene intermediate. nih.gov
| Catalyst System | Key Mechanistic Steps | Intermediate(s) | Outcome |
| Pd(0)/Ligand | Nucleopalladation (e.g., hydropalladation, carbopalladation), Migratory Insertion, Reductive Elimination | Palladacycle | Cyclized carbocycles and heterocycles |
| PtCl₂ | Anti-attack of alkene onto (η²-alkyne)platinum complex, C-C and C-O bond formation | Cyclopropyl platinacarbene | Alkoxy- or hydroxy-functionalized carbocycles |
| Ni(0)/Ligand | Oxidative cyclometallation, β-Hydrogen elimination | Nickelacycle | Fused-bicyclic compounds |
| RuCl₃ | Selective hydrogen abstraction | Ruthenacyclopentene | Cycloisomerized products |
Radical reactions offer a complementary approach to the synthesis of cyclic molecules from unsaturated precursors. wikipedia.org These reactions typically proceed through a three-step sequence: radical generation, intramolecular cyclization, and quenching of the resulting cyclized radical. wikipedia.org For substrates like this compound, a radical can be generated at various positions, leading to different cyclization outcomes.
One common method for generating radicals is through the use of transition metal oxidants like manganese(III) acetate. thieme-connect.de These reagents can oxidize a variety of functional groups to generate carbon-centered radicals. thieme-connect.de The subsequent intramolecular addition of the radical to the alkyne would lead to a vinyl radical, which can then be trapped or undergo further transformations. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is a key consideration and is often governed by kinetic factors, with the formation of five-membered rings being generally favored for hexenyl-type radicals. ic.ac.uk
Photoredox catalysis has also emerged as a powerful tool for generating radicals under mild conditions. researchgate.net For instance, a photolytically generated ruthenium hydride species can catalyze free-radical cyclization reactions. researchgate.net
The hydroxyl group in this compound can also play a direct role in radical processes. Catalytic methods have been developed for the direct generation of alkoxy radicals from alcohols. nih.gov These highly reactive intermediates can undergo a variety of transformations, including β-scission, which in the case of an appropriately positioned unsaturated tether, can lead to ring-opening and subsequent C-C bond formation. nih.gov
The cyclopentanol moiety in this compound is susceptible to carbocationic rearrangements, particularly under acidic conditions. Protonation of the hydroxyl group followed by loss of water can generate a secondary carbocation on the cyclopentyl ring. This carbocation can then undergo a variety of transformations to achieve a more stable state.
One of the most common rearrangements is a 1,2-hydride shift, where a hydrogen atom from an adjacent carbon migrates with its bonding electrons to the carbocationic center. This can lead to the formation of a more stable tertiary carbocation if a suitable substitution pattern exists. khanacademy.org
Ring expansion is another characteristic rearrangement of cyclopentylcarbinyl-type cations. thieme.de For instance, the treatment of (cyclobutylmethyl)amine with nitrous acid is known to produce a cyclopentyl system via a carbocationic rearrangement. thieme.de Similarly, a carbocation adjacent to the cyclopentyl ring can induce a ring expansion to a more stable cyclohexyl cation, driven by the release of ring strain. echemi.com In the context of this compound, if a carbocation were to form on the carbon bearing the butynyl side chain, a rearrangement involving the cyclopentyl ring could be envisioned.
The Tiffeneau-Demjanov rearrangement is a classic example of a carbocation-mediated ring expansion, where a 1-(aminomethyl)cycloalkanol is converted to a ring-expanded ketone upon treatment with nitrous acid. thieme.de These rearrangements highlight the potential for skeletal reorganization in cyclopentanol derivatives under cationic conditions.
Kinetic and Thermodynamic Considerations
The outcome of the reactions involving this compound and its analogs is not only determined by the mechanistic pathways available but also by the relative rates of these competing pathways. Kinetic and thermodynamic factors play a crucial role in dictating product distributions and selectivities.
Identifying the rate-determining step (RDS) of a reaction is fundamental to understanding its mechanism and optimizing its conditions. wikipedia.org The RDS is the slowest step in a multi-step reaction and has the highest activation energy. epfl.ch
For metal-catalyzed enyne cyclizations, the rate-determining step can also be one of several elementary steps in the catalytic cycle. In some palladium-catalyzed processes, the initial oxidative cyclization has been identified as the RDS through computational studies. researchgate.net In other systems, such as enyne metathesis catalyzed by Grubbs-type ruthenium carbene complexes, the insertion of the alkyne into the metal-carbene bond is predicted to be slower and kinetically regioselectivity-determining, while the subsequent cycloreversion to release the diene product can also be rate-limiting. acs.org
Kinetic isotope effect (KIE) experiments are a powerful tool for probing the RDS. youtube.com For example, a significant primary KIE upon isotopic labeling of a C-H bond would suggest that the cleavage of this bond is involved in the RDS. epfl.ch Such studies, in combination with detailed kinetic analysis and computational modeling, provide a comprehensive picture of the reaction dynamics. youtube.com
Analysis of Activation Parameters and Transition State Energetics
The cyclization of enynes, such as this compound, proceeds through a complex potential energy surface where the distinction between a concerted and a stepwise mechanism can be subtle. Studies on analogous enyne-allene systems have provided significant insights into the transition state energetics of these transformations. The investigation of these reactions often reveals a highly asynchronous transition state that lies near the boundary between a concerted pericyclic reaction and a stepwise process involving a diradical intermediate. nih.govacs.org
Density functional theory (DFT) calculations have been instrumental in mapping out the energetic pathways of these cyclizations. For some enyne systems, a concerted transition structure can be located, but this structure is often highly asynchronous. nih.govacs.org This means that the formation of the new chemical bonds does not occur in a perfectly synchronized manner. The asynchronicity of the transition state suggests that the reaction may exhibit characteristics of both concerted and stepwise pathways.
Further complicating the mechanistic picture is the role of dynamic effects. Quasiclassical direct dynamics trajectories initiated from the asynchronous transition state have shown that not all molecules proceed directly to the final cyclized product. nih.govacs.org A significant portion of these trajectories can lead to the formation of a diradical intermediate, even though a transition state for the formation of this intermediate may not be located on the potential energy surface. nih.govacs.org This highlights that a simple transition state theory approach may be insufficient to fully describe the reaction dynamics, and a consideration of the entire energy surface and dynamic trajectories is necessary for a complete understanding. nih.govacs.org
The energetic landscape of these cyclizations can be visualized as having a "broad transition state zone" rather than a single, well-defined transition state. comporgchem.com Within this zone, molecules can be partitioned between different reaction pathways, leading to either the concerted product or the stepwise diradical intermediate. The subtle balance between these pathways can be influenced by various factors, including the substitution pattern of the enyne substrate. comporgchem.com
Table 1: Mechanistic Features of Enyne Cyclizations
| Mechanistic Feature | Description | Key Findings |
| Transition State | Highly asynchronous, on the border of concerted and stepwise pathways. nih.govacs.org | DFT calculations support a highly asynchronous transition structure. nih.govacs.org |
| Reaction Dynamics | Dynamic effects play a crucial role in determining the reaction outcome. | Trajectory studies show that a single minimum-energy path is inadequate to describe the reaction; some trajectories lead to a diradical intermediate. nih.govacs.org |
| Potential Energy Surface | Characterized by a "broad transition state zone". comporgchem.com | Substituents can alter the shape of this zone, influencing the reaction pathway. comporgchem.com |
Influence of Substrate Structure and Reaction Environment
Steric factors are a critical determinant of both the regioselectivity and stereoselectivity in the cyclization of enynes. In ruthenium-catalyzed cycloisomerizations of 1,6- and 1,7-enynes, the substitution pattern on the alkyne and the geometry of the double bond have been shown to significantly influence the selectivity of the reaction. nih.gov For instance, the presence of bulky substituents near the reacting centers can favor the formation of one regioisomer over another by sterically hindering one of the possible cyclization pathways.
In the context of this compound, the stereochemistry of the hydroxyl group and the cyclopentane (B165970) ring will influence the approach of the alkyne to the double bond during the cyclization. This can lead to the preferential formation of one diastereomer of the product. Furthermore, the substitution on the alkyne can direct the regioselectivity of the cyclization.
Studies on other cyclization reactions have also highlighted the importance of steric effects. For example, in cross-metathesis reactions of cyclopentane-fused isoxazolines, the steric environment around the double bonds influences which one will react preferentially. beilstein-journals.org The choice of catalyst can also work in concert with these steric factors to enhance selectivity.
The reaction environment, particularly the solvent and the catalyst, has a profound impact on the cyclization of enynes. Ruthenium catalysts are highly effective for these transformations, and their activity and selectivity can be modulated by the ligands attached to the metal center. nih.govnih.gov For example, second-generation Grubbs and Hoveyda-Grubbs catalysts, which feature N-heterocyclic carbene ligands, often exhibit enhanced reactivity and stability. nih.gov
The choice of solvent can influence the reaction rate and, in some cases, the selectivity. For ruthenium-catalyzed enyne cycloisomerizations, solvents like acetone (B3395972) have been found to be effective. nih.gov In other systems, the acidity of the reaction medium can be a critical factor. For instance, in the fluoro- and hydro-heteroalkylation of olefins, the composition of an HF/pyridine solution, which dictates its acidity, determines the chemoselectivity of the reaction. acs.org
The interplay between the substrate and the catalyst is crucial. In some cases, the substrate itself can coordinate to the metal center in a way that influences the subsequent catalytic steps. The structure of the catalyst can be tailored to favor specific interactions with the substrate, leading to improved control over the reaction outcome.
Table 2: Influence of Reaction Conditions on Enyne Cyclization
| Factor | Effect on Reaction Outcome | Examples |
| Catalyst Structure | Influences activity, stability, and selectivity. nih.govnih.gov | Second-generation Grubbs and Hoveyda-Grubbs catalysts often show improved performance. nih.gov |
| Solvent Polarity | Can affect reaction rates and selectivity. | Acetone is an effective solvent for some ruthenium-catalyzed cycloisomerizations. nih.gov |
| Acidity of Medium | Can control the chemoselectivity of the reaction. acs.org | The composition of HF/pyridine solutions dictates the outcome of certain olefin functionalizations. acs.org |
A key advantage of many modern catalytic systems for enyne cyclization is their high functional group tolerance. Ruthenium-based metathesis catalysts, for example, are known to be compatible with a wide range of functional groups, including esters, amides, and ethers. beilstein-journals.org This allows for the cyclization of complex substrates without the need for extensive protecting group strategies.
Chemoselectivity is another important consideration, especially when the substrate contains multiple reactive sites. In the context of this compound, the hydroxyl group could potentially participate in side reactions. However, many catalytic systems for enyne cyclization are highly chemoselective and will preferentially catalyze the desired enyne transformation.
The ability to perform chemoselective transformations on complex molecules is a powerful tool in organic synthesis. For example, in the synthesis of functionalized bicyclic enones, a copper-catalyzed borylation/Michael addition cascade proceeds with high chemoselectivity, allowing for the formation of the desired product in the presence of other functional groups. nih.gov Further chemoselective manipulations of the resulting product can then be carried out. nih.gov This highlights the potential for developing complex and efficient synthetic routes based on the chemoselective reactivity of multifunctional molecules like this compound.
Stereochemical Control in the Synthesis of 2 but 3 Yn 1 Yl Cyclopentan 1 Ol Derivatives
Diastereoselective Synthesis Strategies
The relative stereochemistry of the hydroxyl and the butynyl groups on the cyclopentane (B165970) ring can be directed through several synthetic approaches. These methods leverage different reaction mechanisms to favor the formation of one diastereomer over others.
Control in Three-Component Coupling Reactions
Three-component coupling reactions offer an efficient route to construct highly substituted cyclopentane rings in a single step. These reactions typically involve the combination of an enone, an alkyne, and a nucleophile. The diastereoselectivity in these processes is often influenced by the nature of the catalyst and the reaction conditions.
For instance, a ruthenium-catalyzed three-component coupling has been developed for the synthesis of 2,3-disubstituted cyclopentenones. nih.gov This method involves the reaction of an alkyne, an enone, and a halide equivalent, followed by a cyclization step that can be controlled to produce specific diastereomers. nih.gov While not directly applied to 2-(but-3-yn-1-yl)cyclopentan-1-ol, the principles of this strategy could be adapted. For example, a three-component reaction involving cyclopentenone, 1-butyne, and a suitable organometallic reagent could potentially assemble the core structure. The stereochemical outcome would likely be dependent on the coordination of the intermediates to the metal center, which dictates the facial selectivity of the bond-forming steps.
Another approach involves the use of N-heterocyclic carbenes (NHCs) as catalysts in three-component reactions to synthesize fully substituted cyclopentanones with high diastereoselectivity. rsc.org These reactions proceed through the formation of homoenolate equivalents that can react with various electrophiles. The steric bulk of the NHC catalyst and the substituents on the reactants play a crucial role in controlling the stereochemistry of the newly formed stereocenters.
The following table summarizes representative examples of diastereoselective three-component reactions for the synthesis of substituted cyclopentane derivatives.
| Catalyst/Promoter | Reactant 1 | Reactant 2 | Reactant 3 | Diastereomeric Ratio (d.r.) | Yield (%) |
| Ru complex | Alkyne | Enone | HBr equivalent | - | Good |
| NHC | Arylidene oxazolone | Enal | - | High | Good |
| Copper Triflate/Chiral Diamine | Picolinaldehyde | Amino acid | Olefin | High | Up to 92% |
Diastereoselective Cycloaddition Reactions
[3+2] Cycloaddition reactions are a powerful tool for the construction of five-membered rings. uchicago.eduwikipedia.org These reactions involve the combination of a three-atom component (1,3-dipole) and a two-atom component (dipolarophile). The diastereoselectivity of these reactions can be controlled by the stereochemistry of the reactants and the reaction conditions.
One relevant strategy is the cycloaddition of a vinylcyclopropane (B126155) with an activated olefin. The stereochemistry of the resulting cyclopentane is determined by the geometry of the vinylcyclopropane and the facial selectivity of the cycloaddition. Theoretical studies have shown that the stereoselectivity of Diels-Alder reactions involving cyclopropenone derivatives is influenced by charge transfer and secondary orbital interactions. nih.gov
Photocatalysis has also emerged as a method to promote [3+2] cycloadditions. For example, visible-light-promoted cycloaddition of N-cyclopropylamines with 3-cyanochromones yields cyclopentachromene derivatives. The diastereoselectivity in these radical-based transformations is governed by steric factors during the ring-closing step. acs.org
The table below presents examples of diastereoselective cycloaddition reactions for the synthesis of cyclopentane rings.
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Diastereoselectivity |
| [3+2] Cycloaddition | Aryl cyclopropyl (B3062369) ketone | Alkene | Lewis acid/Photoredox | Variable |
| [3+2] Cycloaddition | 3-Cyanochromone | N-cyclopropylamine | Eosin Y/Visible light | Moderate |
| Diels-Alder | Cyclopropenone | Butadiene | Thermal | exo-selective |
Diastereoselective Construction via Radical Approaches
Radical cyclizations provide a versatile method for the synthesis of cyclopentane derivatives, often with high levels of stereocontrol. wikipedia.org The stereochemical outcome of a radical cyclization is determined by the conformation of the transition state during the ring-closing step. Generally, 5-exo cyclizations are favored, leading to the formation of five-membered rings. wikipedia.org
The diastereoselectivity can be influenced by the presence of substituents on the radical precursor. For example, in the cyclization of 5-hexenyl radicals, substituents will preferentially occupy pseudoequatorial positions in the chair-like transition state to minimize steric interactions, thus directing the stereochemistry of the product. harvard.edu Radical-based methods have been successfully employed in the synthesis of complex molecules containing substituted cyclopentane rings.
Recent advances have utilized photoredox catalysis to generate radicals under mild conditions, enabling new types of cyclization reactions. For instance, a silver-catalyzed intramolecular cascade involving amination, ring-opening, and cyclization of methylenecyclopropanes has been reported for the synthesis of complex heterocyclic systems. nih.gov
Regioselectivity and Exoselection in Intramolecular Cyclization Reactions
In the intramolecular cyclization to form the this compound ring system, both regioselectivity and stereoselectivity are critical. The cyclization of a precursor containing both the alkyne and the cyclopentanol (B49286) precursor must proceed in a controlled manner.
The regioselectivity of such cyclizations, particularly in radical reactions, is governed by Baldwin's rules. For the formation of a five-membered ring, a 5-exo-trig or 5-exo-dig cyclization is generally favored over the corresponding 6-endo cyclization. baranlab.org In the context of synthesizing the target molecule, an intramolecular reaction of a precursor that positions the reacting moieties appropriately would be designed to favor the 5-exo cyclization pathway.
The stereoselectivity of the cyclization, specifically the exo or endo orientation of the newly formed bond, is influenced by the transition state geometry. In many radical cyclizations leading to five-membered rings, the exo transition state is favored due to better orbital overlap and reduced steric strain. wikipedia.org This preference for exo cyclization can be exploited to control the relative stereochemistry of the substituents on the cyclopentane ring. Studies on the cyclization of substituted cyclopentenes have shown that the approach of electrophiles often occurs syn to an existing substituent, leading to a high degree of stereocontrol. nih.govresearchgate.net
Enantioselective Synthesis Methodologies
Achieving enantiocontrol in the synthesis of this compound is essential for accessing single enantiomers of the compound. This is typically accomplished by using chiral catalysts or auxiliaries.
Chiral Ligand Design and Application (e.g., BINOL derivatives, DM-BINAP)
Chiral ligands play a pivotal role in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. For the synthesis of chiral cyclopentanol derivatives, ligands such as BINOL (1,1'-bi-2-naphthol) and its derivatives have proven to be highly effective. mdpi.comsigmaaldrich.comacs.org
BINOL-derived phosphoric acids, for example, can act as chiral Brønsted acid catalysts. These catalysts can activate electrophiles and control the facial selectivity of nucleophilic attack. In the context of synthesizing the target molecule, a chiral BINOL-derived catalyst could be used in a variety of reactions, including cycloadditions and multicomponent reactions, to induce enantioselectivity. nih.govresearchgate.net For instance, the enantioselective allylation of isatins using a BINOL derivative as a catalyst has been shown to produce 3-allyl-3-hydroxyoxindoles in high enantiomeric excess. nih.gov This type of transformation could be adapted for the enantioselective addition of a butynyl group to a cyclopentanone (B42830) precursor.
Another important class of chiral ligands is bisphosphine ligands like DM-BINAP. These are typically used in transition-metal-catalyzed reactions. A metal complex bearing a chiral ligand like DM-BINAP can create a chiral environment around the metal center, leading to enantioselective bond formation. For example, an enantioselective hydrogenation or a cross-coupling reaction catalyzed by a rhodium or ruthenium complex with a chiral bisphosphine ligand could be a key step in establishing the stereocenters of this compound.
The table below highlights the application of chiral ligands in enantioselective synthesis relevant to the formation of chiral alcohols.
| Chiral Ligand | Reaction Type | Substrate | Enantiomeric Excess (ee) |
| BINOL derivative | Allylation | Isatin (B1672199) | 90-96% |
| VAPOL derivative | Diels-Alder | Acrolein + Cyclopentadiene | High |
| Pyrrolidinyl-tetrazole | Intramolecular Aldol (B89426) | Diketone | High |
Computational Predictions of Stereochemical Outcomes
Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions, particularly in the realm of stereoselective synthesis. By modeling the energies of intermediates and transition states, chemists can gain insights into reaction pathways and the origins of stereoselectivity.
Density Functional Theory (DFT) Calculations for Regio- and Diastereoselectivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In synthetic chemistry, DFT calculations are frequently employed to predict the regio- and diastereoselectivity of reactions by comparing the activation energies of different possible reaction pathways. nih.govnih.gov A lower activation energy for a given pathway suggests that the corresponding product will be formed preferentially.
For reactions relevant to the synthesis of this compound, such as the intramolecular cyclization of an alkynyl ketone or aldehyde, DFT can be used to model the cyclization step. For example, in a study of the intramolecular cyclization of alkynylheteroaromatic substrates, DFT calculations supported the proposed mechanistic interpretations of the observed regioselectivity. Similarly, in iridium-catalyzed hydroacylation reactions, DFT calculations have been used to elucidate the reaction mechanism and predict that the reductive elimination step is the origin of regioselectivity. nih.gov
The power of DFT also extends to predicting the success of catalyst systems. For instance, a computational approach was used to inform the selection of the optimal bis(oxazoline) ligand for the highly enantioselective copper-catalyzed alkynylation of quinolones. beilstein-journals.org Furthermore, DFT calculations have been instrumental in developing a database for dirhodium(II) catalysts based on their steric and electronic properties, which can aid in catalyst selection for a wide range of transformations.
The following table illustrates the application of DFT in predicting selectivity in relevant reaction types.
| Reaction Type | Computational Focus | Predicted Outcome |
| Iridium-Catalyzed Hydroacylation | Reductive Elimination Step | Origin of Regioselectivity nih.gov |
| Intramolecular Cyclization | Mechanistic Pathways | Regioselectivity |
| Copper-Catalyzed Alkynylation | Ligand-Substrate Interactions | Optimal Chiral Ligand beilstein-journals.org |
| Rhodium-Catalyzed Reactions | Catalyst Steric and Electronic Properties | Catalyst Selection and Reactivity |
Analysis of Transition State Geometries for Stereochemical Rationalization
The stereochemical outcome of a reaction is determined at the transition state—the highest energy point along the reaction coordinate. A detailed analysis of the geometry of competing transition states can provide a clear rationale for why one stereoisomer is formed in preference to another. nih.gov
In the context of synthesizing substituted cyclopentanols, analyzing the transition state geometries of the key bond-forming steps is crucial. For instance, in a bifunctional Brønsted acid/base-catalyzed aza-Henry reaction, a detailed computational analysis of the transition states revealed that the selectivity arises from a complex network of hydrogen-bonding interactions between the catalyst and the substrates. nih.gov This analysis highlighted how a congested binding pocket in the catalyst could favor a specific pre-syn arrangement, leading to high syn-diastereoselection. nih.gov
Similarly, for metal-catalyzed reactions, the geometry of the metal-ligand-substrate complex at the transition state is of paramount importance. In a study on rhodium-catalyzed asymmetric synthesis of allylic fluorides, computational studies revealed that both syn and anti π-allyl complexes are formed upon ionization of the allylic substrate. rsc.orgresearchgate.net The slight energetic preference for the syn complexes, along with the relative rates of subsequent steps, was used to rationalize the observed stereoselectivity. rsc.org These computational models allow for a deep understanding of the non-covalent interactions, such as steric hindrance and electronic effects, that govern stereochemical control.
Future Research Directions in 2 but 3 Yn 1 Yl Cyclopentan 1 Ol Chemistry
Development of Novel Catalytic Systems with Enhanced Efficiency and Selectivity
The functional groups within 2-(But-3-yn-1-yl)cyclopentan-1-ol, namely the hydroxyl and terminal alkyne moieties, are ripe for catalytic transformations. A primary area of future research will be the development of novel catalytic systems that can effect transformations with high efficiency and selectivity.
Recent years have seen a surge in the development of catalysts for sustainable organic synthesis, with a focus on earth-abundant metals and bio-inspired frameworks that operate under mild conditions. researchgate.net For instance, the intramolecular hydroalkoxylation of the alcohol onto the alkyne in this compound could yield valuable cyclic ethers. While gold and platinum catalysts are known to facilitate such cyclizations, future work should focus on developing more economical and environmentally benign catalysts based on metals like iron, copper, or nickel. beilstein-journals.orgacs.orgnih.gov The design of new ligands will be crucial in tuning the reactivity and selectivity of these catalysts, potentially enabling control over the regioselectivity of the cyclization (i.e., exo vs. endo cyclization). researchgate.net
Furthermore, the development of recyclable catalysts, such as those immobilized on solid supports or encapsulated within polymeric matrices, will be a key trend. nih.gov Such systems would not only reduce the environmental impact but also simplify product purification, making the synthesis of derivatives of this compound more amenable to larger-scale applications. A recent breakthrough in catalysis is the use of dual metal cores, such as two copper ions held in close proximity by a polymeric carbon nitride structure, which has shown enhanced efficiency in cross-coupling reactions. sciencedaily.com Applying such novel catalytic designs to reactions involving this compound could lead to unprecedented reactivity and selectivity.
| Catalyst Type | Potential Application for this compound | Future Research Focus |
| Earth-Abundant Metal Catalysts (Fe, Cu, Ni) | Intramolecular Hydroalkoxylation, Cross-Coupling Reactions | Ligand design for improved selectivity and efficiency. |
| Recyclable Catalysts (Supported, Encapsulated) | Various catalytic transformations | Enhancing stability and reusability over multiple cycles. |
| Dual-Core Metal Catalysts | Cross-Coupling Reactions, Cyclizations | Exploration of synergistic effects for enhanced reactivity. |
| Photocatalysts | C-H Functionalization, Redox-Neutral Transformations | Development of visible-light-mediated reactions. |
Exploration of Unprecedented Mechanistic Pathways
A deep understanding of reaction mechanisms is fundamental to the development of new synthetic methods. The unique structure of this compound offers opportunities to explore novel mechanistic pathways. For example, the intramolecular cyclization of this alkynol could proceed through various pathways depending on the catalyst and reaction conditions. fao.orgacs.org Detailed mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and in-situ spectroscopy, will be essential to elucidate the operative pathways.
Computational studies have become an indispensable tool for investigating reaction mechanisms. researchgate.netnih.govresearchgate.net Density Functional Theory (DFT) calculations, for instance, can be used to model the transition states and intermediates of potential reaction pathways, providing insights into the factors that control selectivity. nih.gov Such studies could help in understanding the regioselectivity of intramolecular cyclizations or the stereoselectivity of asymmetric transformations. For example, computational work on related systems has shed light on the factors governing 5-exo-dig versus 6-endo-dig cyclizations in alkynols. nih.gov
The interplay between different catalytic cycles, such as in dual-catalytic systems, could also lead to the discovery of new mechanistic paradigms. researchgate.net For instance, combining a metal catalyst with an organocatalyst could enable tandem reactions where the two catalysts operate orthogonally, leading to the efficient construction of complex molecular architectures from this compound.
Expansion of Substrate Scope and Functional Group Compatibility
A critical aspect of developing new synthetic methodologies is to demonstrate their broad applicability. Future research should focus on expanding the substrate scope of reactions involving this compound. This will involve testing the robustness of newly developed catalytic systems with a wide range of derivatives of the parent molecule, where substituents are introduced on the cyclopentane (B165970) ring or the alkyne terminus.
The compatibility of these new reactions with various functional groups will also be a key consideration. The development of catalytic systems that tolerate sensitive functional groups is a major goal in modern organic synthesis, as it allows for the late-stage functionalization of complex molecules. For example, a mild and selective catalyst for the cyclization of this compound should ideally not interfere with other functional groups that might be present in a more elaborated substrate.
Gold-catalyzed reactions, for instance, are known for their high functional group tolerance, making them attractive for complex molecule synthesis. beilstein-journals.orgacs.orgnih.govresearchgate.net Future efforts should aim to develop catalysts based on other metals that exhibit similar or even superior functional group compatibility. The exploration of multicomponent reactions involving this compound and other building blocks also holds significant promise for rapidly generating molecular diversity. nih.govresearchgate.net
Advancement of Enantioselective and Diastereoselective Methodologies
The presence of a stereocenter at the hydroxyl-bearing carbon and the potential to create new stereocenters during reactions make this compound an excellent substrate for the development of asymmetric catalytic methods. chiralpedia.com Future research will undoubtedly focus on the enantioselective synthesis of this molecule and its diastereoselective and enantioselective transformations.
The development of chiral catalysts is a vibrant area of research, with organocatalysis, transition-metal catalysis, and biocatalysis being the main pillars. chiralpedia.comchiralpedia.com For the synthesis of enantiomerically pure this compound, asymmetric reduction of the corresponding ketone or asymmetric addition of a butynyl group to cyclopentene (B43876) oxide are viable strategies.
For the subsequent transformations of this compound, the development of diastereoselective reactions will be crucial. The existing stereocenter can be used to control the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled diastereoselection. ucd.ie For example, intramolecular cyclization could lead to the formation of bicyclic ethers with specific stereochemistry.
Furthermore, catalyst-controlled enantioselective and diastereoselective reactions will be a major focus. This would involve the use of chiral catalysts that can override the directing effect of the existing stereocenter, allowing access to all possible stereoisomers of a product. nih.gov The development of such methods is a significant challenge but offers the ultimate control over the three-dimensional structure of molecules. semanticscholar.org
| Asymmetric Strategy | Application to this compound Chemistry | Potential Outcome |
| Enantioselective Synthesis | Asymmetric reduction of 2-(but-3-yn-1-yl)cyclopentanone | Access to enantiomerically pure starting material. |
| Substrate-Controlled Diastereoselection | Intramolecular cyclization | Formation of diastereomerically pure bicyclic ethers. |
| Catalyst-Controlled Stereoselection | Asymmetric addition to the alkyne | Access to all possible stereoisomers of functionalized products. |
| Kinetic Resolution | Enantioselective acylation of the racemic alcohol | Separation of enantiomers and generation of enantioenriched products. |
Further Integration of Green Chemistry Principles into Synthetic Protocols
The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. Future research on this compound should be guided by these principles. chiralpedia.com This includes the use of renewable starting materials, the development of atom-economical reactions, and the use of safer solvents and reagents.
One key aspect of green chemistry is the reduction of waste. The development of catalytic reactions with high turnover numbers and the use of recyclable catalysts will contribute to this goal. nih.gov Furthermore, exploring reactions in alternative media, such as water or supercritical fluids, can significantly reduce the environmental impact of organic synthesis. rsc.org
Leveraging Computational Chemistry for Predictive Synthesis and Mechanism Elucidation
Computational chemistry and machine learning are rapidly transforming the field of organic synthesis. researchgate.netmdpi.comvapourtec.comnih.gov These tools can be used to predict the outcome of reactions, optimize reaction conditions, and even propose novel synthetic routes. For the chemistry of this compound, these computational approaches will be invaluable.
Predictive modeling can be used to screen for optimal catalysts and reaction conditions for a desired transformation, thereby reducing the need for extensive experimental screening. vapourtec.com Machine learning models, trained on large datasets of known reactions, can learn the complex relationships between reactants, catalysts, and outcomes. researchgate.netnih.gov
As mentioned earlier, computational chemistry is also a powerful tool for elucidating reaction mechanisms. nih.govresearchgate.netnih.gov By providing a detailed picture of the reaction energy surface, these methods can help chemists to understand the factors that control reactivity and selectivity, and to design more efficient and selective reactions. The synergy between computational prediction and experimental validation will be a key driver of innovation in the future chemistry of this compound.
Q & A
Q. What are the primary synthetic routes for 2-(but-3-yn-1-yl)cyclopentan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : Common synthetic strategies include:
- Hydroboration-Oxidation : Cyclopentene derivatives can react with borane-dimethyl sulfide (BH₃·Me₂S) to form intermediates, followed by oxidation with H₂O₂/NaOH to yield cyclopentanol derivatives. Yields (~63–92%) depend on temperature control and stoichiometry .
- Radical Cyclization : Alkenoxyl radical intermediates, generated via photochemical or thermal initiation, can undergo cyclization to form the cyclopentanol scaffold. Solvent polarity and radical initiator choice (e.g., AIBN) critically affect regioselectivity .
- Transition Metal Catalysis : Ruthenium-phosphine complexes or palladium catalysts enable alkyne functionalization, particularly for introducing the but-3-yn-1-yl group. Base additives (e.g., K₂CO₃) and inert atmospheres are essential for minimizing side reactions .
Table 1 : Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Hydroboration | BH₃·Me₂S, H₂O₂/NaOH, 0–25°C | 63–92 | |
| Radical Cyclization | AIBN, toluene, Δ | 55–75 | |
| Transition Metal | Ru-phosphine, K₂CO₃, 1–5 atm H₂ | 70–85 |
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify the cyclopentanol ring (δ ~1.5–2.5 ppm for CH₂ groups) and alkyne proton (δ ~2.0–2.5 ppm). NOESY confirms spatial proximity of hydroxyl and alkyne groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₉H₁₂O₂). Fragmentation patterns distinguish regioisomers .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks. SHELX programs are standard for refinement .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing enantiopure this compound?
- Methodological Answer :
- Chiral Catalysts : Asymmetric hydroboration using (+)-IpcBH₂ achieves enantiomeric excess (ee >90%). Temperature (-25°C) and solvent (THF) optimize stereocontrol .
- Kinetic Resolution : Lipase-mediated acetylation selectively modifies one enantiomer. For example, Candida antarctica lipase B (CAL-B) in vinyl acetate separates R/S forms .
- Chromatographic Separation : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve racemates. HPLC conditions (hexane:isopropanol 90:10) are critical .
Q. How do computational models predict the reactivity of the alkyne group in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates alkyne LUMO energy to predict nucleophilic/electrophilic behavior. B3LYP/6-31G* level models cycloaddition pathways (e.g., Huisgen reaction) .
- Molecular Dynamics (MD) : Simulates solvent effects on alkyne coordination to transition metals (e.g., Cu⁺ in click chemistry). Polar solvents (DMF) enhance reaction rates .
- Docking Studies : Predict binding affinity to biological targets (e.g., enzymes). AutoDock Vina evaluates hydrogen-bond interactions between the hydroxyl group and active sites .
Q. What contradictions exist in reported biological activities of this compound derivatives?
- Methodological Answer :
- Inconsistent Cytotoxicity Data : Some studies report IC₅₀ <10 µM against cancer cells, while others show no activity. Discrepancies may arise from assay conditions (e.g., serum concentration) or impurity profiles .
- Variable Enzyme Inhibition : Derivatives inhibit cyclooxygenase-2 (COX-2) in vitro but not in vivo. Poor pharmacokinetics (e.g., rapid hepatic clearance) may explain this .
- Resolution : Standardize assays (e.g., use identical cell lines/passage numbers) and validate purity via LC-MS (>95%) before biological testing .
Data Contradiction Analysis
Table 2 : Conflicting Biological Data and Proposed Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
